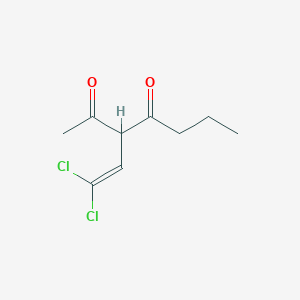
3-(2,2-Dichloroethenyl)heptane-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,2-Dichloroethenyl)heptane-2,4-dione is a chemical compound with the molecular formula C9H12Cl2O2 It is a derivative of heptane and contains a dichloroethenyl group attached to the heptane backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Dichloroethenyl)heptane-2,4-dione typically involves the reaction of heptane-2,4-dione with 2,2-dichloroethene under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the desired product. The reaction is conducted at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The product is then purified using techniques such as distillation or recrystallization to obtain the final compound in its pure form.
化学反应分析
Types of Reactions
3-(2,2-Dichloroethenyl)heptane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the dichloroethenyl group to a less oxidized state.
Substitution: The dichloroethenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alkanes or alkenes. Substitution reactions can lead to a variety of new compounds with different functional groups.
科学研究应用
3-(2,2-Dichloroethenyl)heptane-2,4-dione has several scientific research applications, including:
Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
作用机制
The mechanism of action of 3-(2,2-Dichloroethenyl)heptane-2,4-dione involves its interaction with specific molecular targets and pathways. The dichloroethenyl group can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
相似化合物的比较
Similar Compounds
2,4-Dimethyl-heptane-3,5-dione: A similar compound with a different substitution pattern on the heptane backbone.
3-Ethyl-2,2-dimethylheptane: Another heptane derivative with different substituents.
Uniqueness
3-(2,2-Dichloroethenyl)heptane-2,4-dione is unique due to the presence of the dichloroethenyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous.
属性
CAS 编号 |
111837-40-2 |
|---|---|
分子式 |
C9H12Cl2O2 |
分子量 |
223.09 g/mol |
IUPAC 名称 |
3-(2,2-dichloroethenyl)heptane-2,4-dione |
InChI |
InChI=1S/C9H12Cl2O2/c1-3-4-8(13)7(6(2)12)5-9(10)11/h5,7H,3-4H2,1-2H3 |
InChI 键 |
PCEKVMPXVFRZPY-UHFFFAOYSA-N |
规范 SMILES |
CCCC(=O)C(C=C(Cl)Cl)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


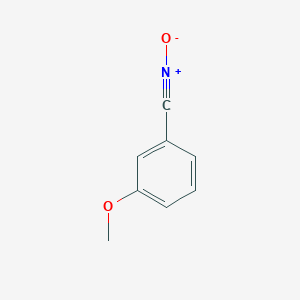
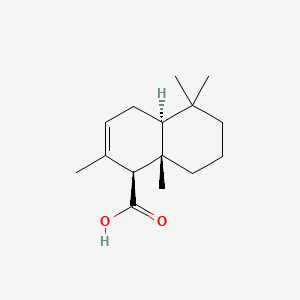
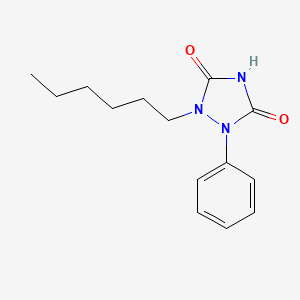
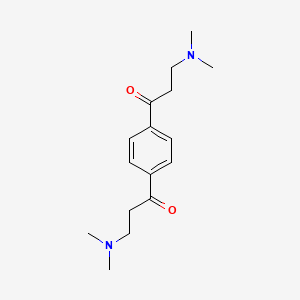
![Piperazine, 1-[(3,4,5-trimethoxyphenyl)acetyl]-](/img/structure/B14323317.png)
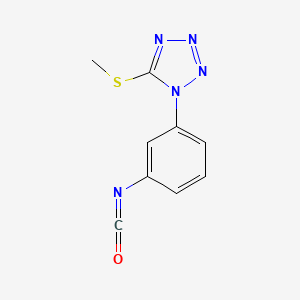
![Bis(4-{bis[(oxiran-2-yl)methyl]amino}phenyl)methanone](/img/structure/B14323332.png)
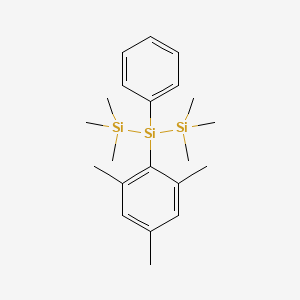
![Ethyl 3-[(3-nitropyridin-2-yl)sulfanyl]prop-2-enoate](/img/structure/B14323339.png)
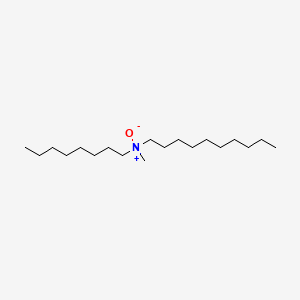
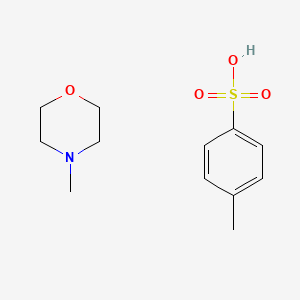

silane](/img/structure/B14323372.png)
![Triethoxy(6-ethylidenebicyclo[2.2.1]heptan-2-yl)silane](/img/structure/B14323374.png)
